1,3-Bis(2,4-dimethoxyphenyl)thiourea
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Overview
Description
1,3-Bis(2,4-dimethoxyphenyl)thiourea is an organosulfur compound with the chemical formula C17H20N2O4S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1,3-Bis(2,4-dimethoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with carbon disulfide (CS2) in the presence of a base, followed by the addition of an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1,3-Bis(2,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1,3-Bis(2,4-dimethoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dimethoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Bis(2,4-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1,3-Bis(3,4-dichlorophenyl)thiourea: Known for its higher inhibitory potency against certain cancer cell lines.
1,3-Bis(2,6-dimethylphenyl)thiourea: Exhibits different biological activities due to the presence of methyl groups.
1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea): Used in coordination chemistry and exhibits unique thermal properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-bis(2,4-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-13(15(9-11)22-3)18-17(24)19-14-8-6-12(21-2)10-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFHJZLLCBQDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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